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Compound of Interest

Compound Name: Fgfr3-IN-4

Cat. No.: B12406561 Get Quote

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor

(FGFR) pathway have emerged as a critical area of research and development. Dysregulation

of FGFR signaling is implicated in a variety of malignancies, driving tumor proliferation,

angiogenesis, and survival. This guide provides a detailed head-to-head comparison of two

notable FGFR inhibitors: Fgfr3-IN-4 and AZD4547, offering researchers, scientists, and drug

development professionals a comprehensive overview of their biochemical and cellular

activities based on available experimental data.

Overview
AZD4547 is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. It has been

extensively characterized in preclinical and clinical studies, demonstrating significant anti-tumor

activity in FGFR-dependent cancer models.

Fgfr3-IN-4 is a more recently disclosed selective inhibitor of FGFR3. Publicly available

information on this compound is limited, primarily originating from patent literature. While it

shows promise for FGFR3-targeted applications, a comprehensive public dataset comparable

to that of AZD4547 is not yet available.

Data Presentation: Biochemical and Cellular Activity
The following tables summarize the available quantitative data for Fgfr3-IN-4 and AZD4547,

allowing for a direct comparison of their inhibitory profiles.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12406561?utm_src=pdf-interest
https://www.benchchem.com/product/b12406561?utm_src=pdf-body
https://www.benchchem.com/product/b12406561?utm_src=pdf-body
https://www.benchchem.com/product/b12406561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Biochemical Activity - IC50 Values (nM)

Target Fgfr3-IN-4 AZD4547

FGFR1 >10x selectivity vs FGFR3 0.2[1][2]

FGFR2 Data not available 2.5[1][2]

FGFR3 < 50 1.8[1][2]

FGFR4 Data not available 165[2]

KDR (VEGFR2) Data not available 24[2]

TRKA Data not available 18.7[1]

TRKB Data not available 22.6[1]

TRKC Data not available 2.9[1]

Table 2: Cellular Activity - Proliferation/Growth Inhibition (GI50/IC50 in µM)

Cell Line Cancer Type FGFR Status Fgfr3-IN-4 AZD4547

KMS-11
Multiple

Myeloma

FGFR3

amplification

Data not

available
0.018 - 0.281[2]

RT-112 Bladder Cancer FGFR3 fusion
Data not

available
0.1 - 0.2[1]

KG1a Leukemia
FGFR1

amplification

Data not

available
0.018 - 0.281[2]

Sum52-PE Breast Cancer
FGFR1

amplification

Data not

available
0.018 - 0.281[2]

KM12(Luc) Colon Cancer
TPM3-NTRK1

fusion

Data not

available
0.1[1]

Ovarian Cancer

Cell Lines
Ovarian Cancer Various

Data not

available
7.18 - 11.46[3]
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Experimental Protocols
Detailed experimental protocols for Fgfr3-IN-4 are not extensively available in the public

domain. The following represents a general protocol for a biochemical kinase assay applicable

to FGFR inhibitors, based on common methodologies.

Representative Biochemical Kinase Assay Protocol
(Time-Resolved Fluorescence Resonance Energy
Transfer - TR-FRET)
This protocol outlines a typical TR-FRET assay to determine the in vitro inhibitory activity of a

compound against an FGFR kinase.

1. Reagents and Materials:

Recombinant human FGFR kinase domain (e.g., FGFR3)

Biotinylated poly(Glu, Tyr) 4:1 substrate

ATP (Adenosine triphosphate)

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

Test compounds (Fgfr3-IN-4, AZD4547) serially diluted in DMSO

Detection Reagents:

Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)

Streptavidin-Allophycocyanin (SA-APC)

384-well low-volume black plates

Plate reader capable of TR-FRET measurements

2. Assay Procedure:
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Prepare serial dilutions of the test compounds in 100% DMSO.

Add 50 nL of the compound dilutions to the wells of a 384-well plate.

Prepare a kinase/substrate solution by diluting the recombinant FGFR enzyme and

biotinylated substrate in the assay buffer. Add 5 µL of this solution to each well.

Prepare an ATP solution in the assay buffer.

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP

concentration should be at or near the Km for the specific FGFR isoform.

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA and the

detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

Incubate the plate at room temperature for 60 minutes to allow for the development of the

detection signal.

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm

and 620 nm after excitation at 320 nm.

3. Data Analysis:

Calculate the ratio of the emission signals (665 nm / 620 nm).

Plot the emission ratio against the logarithm of the compound concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value, which

represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mandatory Visualization
FGFR Signaling Pathway
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Caption: Simplified FGFR signaling cascade and points of inhibition.
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Experimental Workflow for Inhibitor Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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